AC-Tyr-nhme

Overview

Description

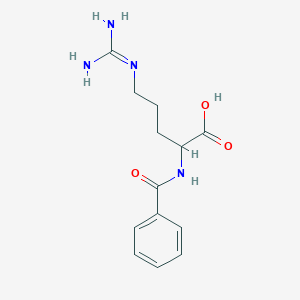

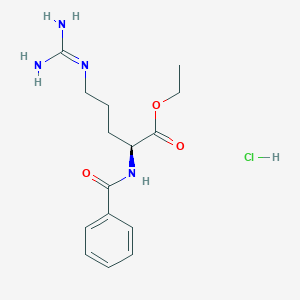

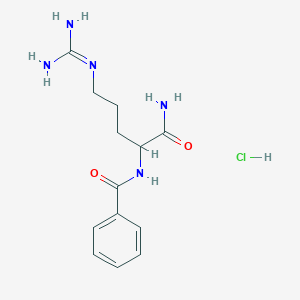

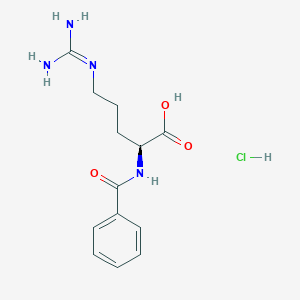

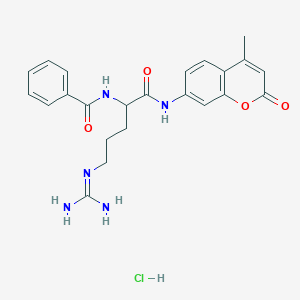

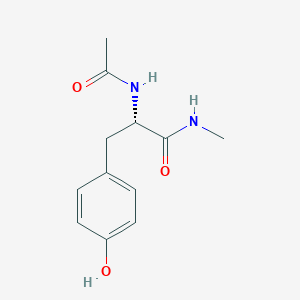

AC-Tyr-NHMe, also known as (S)-2-Acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide, is a chemical compound with a molecular weight of 236.27 . It is a termini-protected peptide sequence that replicates the GYG portion of one of the four peptide chains comprising the selectivity filter of a K+ channel .

Molecular Structure Analysis

AC-Tyr-NHMe contains two carbonyl groups, among the eight C=O groups forming the S1 binding site of the selectivity filter . The structures of similar compounds have been determined from infrared laser spectroscopy and supporting ab initio calculations .Chemical Reactions Analysis

AC-Tyr-NHMe has been used in studies to characterize metal–peptide, metal–water, and water–peptide interactions that govern the selectivity of K+ channels . It has also been involved in flavin-dependent photoredox catalysis reactions .Scientific Research Applications

Ion-Peptide Interactions in Potassium Channels

AC-Tyr-NHMe: is used as a model peptide to replicate the GYG portion of potassium channels’ selectivity filter. It helps in understanding the interactions between metal ions and peptides, which are crucial for the functioning of potassium channels .

Neurodegenerative Diseases

This peptide sequence is studied for its role in extended tyrosine posttranslational modifications, which are implicated in neurodegenerative processes like Alzheimer’s and Parkinson’s diseases .

Ion Recognition Mechanism

AC-Tyr-NHMe: aids in characterizing metal–peptide, metal–water, and water–peptide interactions that govern the selectivity of potassium channels at a molecular level .

Biochemical Pathways in Neurodegeneration

The peptide may be involved in biochemical pathways that are implicated in the progression of neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and amyotrophic lateral sclerosis (ALS) .

Inhibition of Acetylcholinesterase

Research suggests that AC-Tyr-NHMe could influence the inflammatory response, apoptosis, oxidative stress, and aggregation of pathological proteins in neurodegenerative diseases by affecting acetylcholinesterase (AChE) activity .

NMDA Receptors Impact

The peptide sequence might impact N-Methyl-d-Aspartate Receptors (NMDARs), which play a significant role in neurodegenerative diseases by influencing synaptic alterations and intracellular Ca2+ influx .

Mechanism of Action

Target of Action

AC-Tyr-NHMe, a termini-protected peptide sequence, replicates the GYG portion of one of the four peptide chains comprising the selectivity filter of a potassium (K+) channel . This peptide contains two carbonyl groups, among the eight C=O groups forming the S1 binding site of the selectivity filter . The primary targets of AC-Tyr-NHMe are therefore the K+ channels, which have the unique ability to allow the selective passage of potassium ions at near diffusion-free rates while inhibiting the passage of more abundant sodium ions .

Mode of Action

The mode of action of AC-Tyr-NHMe involves interactions with its targets, leading to changes in ion transport. Three conformations have been identified for both sodium (Na+) and potassium ions complexed to the AC-Tyr-NHMe peptide . Two conformations have the ion bound to the two C=O groups. The third conformation has, in addition, a cation–π interaction with the aromatic ring of tyrosine, i.e., tridentate binding . The relative contributions of the three conformers are approximately the same for K+ AC-Tyr-NHMe, while the tridentate conformer is preferred for Na+ AC-Tyr-NHMe .

Biochemical Pathways

The biochemical pathways affected by AC-Tyr-NHMe are primarily related to ion transport. Local interactions between chemical functional groups and the ions are responsible for both selectivity and transport . The structures of Na+ and K+ complexed to the AC-Tyr-NHMe peptide have been determined from infrared laser spectroscopy and supporting ab initio calculations .

Result of Action

The result of AC-Tyr-NHMe’s action is the modulation of ion transport through K+ channels. By interacting with these channels, AC-Tyr-NHMe can influence the selective passage of potassium ions, potentially affecting a variety of cellular processes that depend on ion transport .

Safety and Hazards

properties

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRMBHFDICMQHO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427189 | |

| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Tyr-nhme | |

CAS RN |

6367-14-2 | |

| Record name | (αS)-α-(Acetylamino)-4-hydroxy-N-methylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

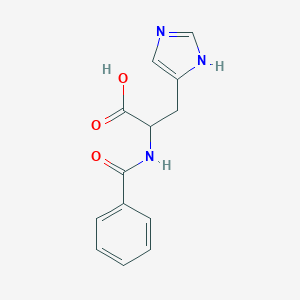

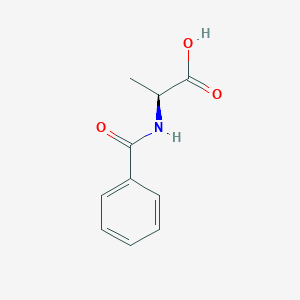

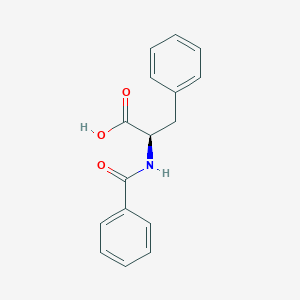

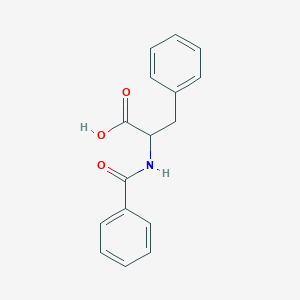

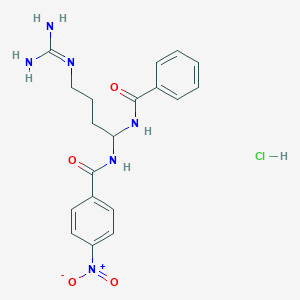

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.